molecular formula C22H31N3O2 B5064417 (3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol

(3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol

Cat. No.: B5064417
M. Wt: 369.5 g/mol
InChI Key: OBPIBMFMXQZIMS-NHCUHLMSSA-N
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Description

(3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the naphthalene moiety, and the attachment of the piperazine group. Common reagents used in these reactions include:

    Piperidine: The core structure is often synthesized through cyclization reactions.

    Naphthalene derivatives: These are introduced through Friedel-Crafts alkylation or acylation reactions.

    Piperazine: This group is typically added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of ketones or carboxylic acids.

    Reduction: This can convert ketones to alcohols or amines to amines.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying receptor-ligand interactions.

    Medicine: Potential therapeutic agent for treating neurological disorders.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-[(2-hydroxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
  • (3R,4R)-1-[(2-chloronaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol

Uniqueness

The uniqueness of (3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-23-11-13-25(14-12-23)20-9-10-24(16-21(20)26)15-19-18-6-4-3-5-17(18)7-8-22(19)27-2/h3-8,20-21,26H,9-16H2,1-2H3/t20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPIBMFMXQZIMS-NHCUHLMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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